molecular formula C24H18ClN3 B6509347 8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-15-3

8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509347
CAS No.: 901268-15-3
M. Wt: 383.9 g/mol
InChI Key: RBTKGPRTCSHGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .


Synthesis Analysis

Quinolines can be synthesized through various methods, including the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthesis process for “8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of quinolines generally consists of a benzene ring fused with a pyridine ring . The specific molecular structure of “this compound” is not available in the literature I have access to.


Chemical Reactions Analysis

Quinolines participate in both electrophilic and nucleophilic substitution reactions . The specific chemical reactions involving “this compound” are not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with quinolines can vary widely depending on their specific structure and functional groups. For example, some quinolines may cause skin irritation, serious eye irritation, and respiratory irritation . The specific safety and hazards of “8-chloro-3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” are not available in the literature I have access to.

Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTKGPRTCSHGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.